2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes amino, methyl, and cyano functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation reaction, where starting materials such as substituted anilines and nitriles are reacted under specific conditions to form the desired pyrrole derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Scientific Research Applications
2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, dyes, and polymers due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like amino and cyano allows it to form hydrogen bonds and other interactions, influencing its activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the 4-methylphenyl group, which may affect its chemical properties and applications.
2-amino-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the 4,5-dimethyl groups, potentially altering its reactivity and biological activity.
4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group, which may impact its ability to participate in certain reactions.
Uniqueness
The unique combination of functional groups in 2-amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile provides it with distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-4-6-12(7-5-9)17-11(3)10(2)13(8-15)14(17)16/h4-7H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLVEXRYOVMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407005 |
Source
|
Record name | 2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72578-53-1 |
Source
|
Record name | 2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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